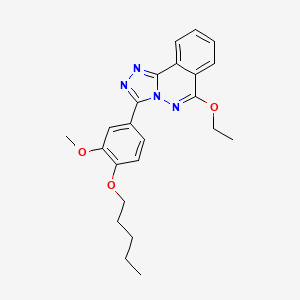
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,2,4-Triazolo(3,4-a)phthalazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s biological activity.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as potassium carbonate, and acids like p-toluenesulfonic acid. Major products formed from these reactions include various substituted triazolophthalazines with potential pharmacological activities .
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazine derivatives have been extensively studied for their scientific research applications:
Chemistry: These compounds serve as intermediates in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and epilepsy.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine derivatives can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo(4,3-a)pyrazines: Studied for their dual c-Met/VEGFR-2 inhibitory activities.
Tetrazolo(5,1-a)phthalazines: Evaluated for their anticonvulsant activities
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine derivatives lies in their diverse biological activities and potential therapeutic applications, making them valuable in medicinal chemistry research .
Biological Activity
1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these compounds, 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)- stands out for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C23H26N4O3
- Molecular Weight: 406.48 g/mol
- CAS Number: 3071224
- Density: 1.32 g/cm³
- LogP: 3.369
Antimicrobial Activity
Recent studies have indicated that various triazolo derivatives exhibit antimicrobial properties. For instance, related compounds have shown moderate activity against bacterial and fungal strains when tested in vitro. The specific compound under discussion has not been extensively evaluated for antimicrobial activity; however, its structural analogs suggest potential efficacy against pathogens.
Inotropic Activity
A notable area of research involves the evaluation of the compound's inotropic effects. In a study examining derivatives of triazolo-phthalazine compounds, it was found that many exhibited enhanced positive inotropic activity compared to milrinone—a standard heart failure treatment. Specifically, one derivative increased stroke volume by 12.02% at a concentration of 3×10−5 m, significantly outperforming milrinone's 2.46% increase .
The biological activity of triazolo derivatives is often linked to their ability to interact with specific receptors or enzymes in the body. For example:
- Cereblon E3 Ubiquitin Ligase Modulation: Some studies suggest that triazolo-phthalazine compounds may function as ligands for cereblon E3 ligase, influencing protein degradation pathways which can be pivotal in cancer treatment .
Case Studies and Research Findings
Properties
CAS No. |
87540-48-5 |
|---|---|
Molecular Formula |
C23H26N4O3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-ethoxy-3-(3-methoxy-4-pentoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H26N4O3/c1-4-6-9-14-30-19-13-12-16(15-20(19)28-3)21-24-25-22-17-10-7-8-11-18(17)23(29-5-2)26-27(21)22/h7-8,10-13,15H,4-6,9,14H2,1-3H3 |
InChI Key |
AYKIRUKAYFZULB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















